

Application Note and Protocol: NMR Spectroscopic Characterization of 2-Ethylcyclopentane-1-thiol

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Compound of Interest

Compound Name: 2-Ethylcyclopentane-1-thiol

Cat. No.: B15269423

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the characterization of **2-Ethylcyclopentane-1-thiol** using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocol outlines sample preparation, data acquisition parameters, and a strategy for spectral assignment. The expected chemical shifts and coupling patterns are summarized to aid in the verification of the compound's structure.

Experimental Protocols

1. Sample Preparation:

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

- Solvent Selection:** Deuterated chloroform (CDCl_3) is a common choice for small organic molecules due to its good dissolving power and relatively clean spectral window. Other deuterated solvents like benzene- d_6 (C_6D_6) or acetone- d_6 ($(\text{CD}_3)_2\text{CO}$) can be used if solubility or signal overlap is an issue in CDCl_3 .

- **Concentration:** Dissolve approximately 5-10 mg of purified **2-Ethylcyclopentane-1-thiol** in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of both ^1H and ^{13}C spectra to 0.00 ppm. Most deuterated solvents are available with TMS already added.
- **Sample Filtration:** If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Degassing:** For sensitive experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

2. NMR Data Acquisition:

The following set of NMR experiments is recommended for a comprehensive structural characterization of **2-Ethylcyclopentane-1-thiol**. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for protons.

- ^1H NMR (Proton NMR): This is the fundamental experiment to identify all the proton environments in the molecule.
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Number of Scans:** 8 to 16 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
- ^{13}C NMR (Carbon NMR): This experiment identifies all the unique carbon environments.
 - **Pulse Program:** A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide single lines for each carbon.
 - **Spectral Width:** Approximately 220-240 ppm.

- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
 - CH and CH₃ signals will appear as positive peaks.
 - CH₂ signals will appear as negative peaks.
 - Quaternary carbons will be absent.
- 2D ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.^{[1][2]} This is crucial for tracing out the connectivity of the proton spin systems in the ethyl and cyclopentyl moieties.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.^{[1][2]} This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecular fragments.^{[1][2]}

Data Presentation

The following table summarizes the predicted ^1H and ^{13}C NMR data for **2-Ethylcyclopentane-1-thiol**. The chemical shifts are estimated based on typical values for similar functional groups and the known data for ethylcyclopentane.^{[3][4][5][6]} The numbering scheme for the molecule is provided below.

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Numbering Scheme for **2-Ethylcyclopentane-1-thiol**:

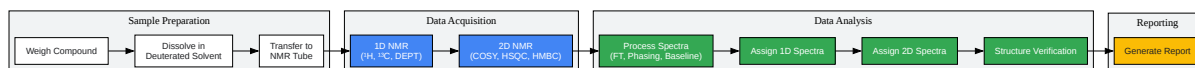
Table 1: Predicted NMR Data for **2-Ethylcyclopentane-1-thiol**

Position	Multiplicity	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
1-SH	t	1.3 - 1.6	-
1	m	3.0 - 3.4	45 - 55
2	m	1.7 - 2.0	40 - 50
3	m	1.5 - 1.9	28 - 38
4	m	1.3 - 1.7	22 - 32
5	m	1.5 - 1.9	28 - 38
7	m	1.3 - 1.6	25 - 35
8	t	0.8 - 1.1	10 - 15

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of **2-Ethylcyclopentane-1-thiol**.



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Caption: Workflow for NMR characterization of **2-Ethylcyclopentane-1-thiol**.

Data Interpretation and Structure Elucidation

- ^1H NMR Analysis:
 - The spectrum should show distinct regions for the aliphatic protons of the ethyl and cyclopentyl groups and the thiol proton.
 - The thiol proton (SH) is expected to appear as a triplet (due to coupling with the proton at C1) in the range of 1.3-1.5 ppm.[3] This signal will disappear upon D_2O exchange.
 - The proton at C1, being attached to the carbon bearing the electron-withdrawing thiol group, will be the most downfield of the aliphatic CH protons.
 - The ethyl group should present as a triplet for the CH_3 and a multiplet (quartet of doublets or more complex) for the CH_2 .
 - The protons on the cyclopentyl ring will likely be in the range of 1.3-2.0 ppm and will show complex overlapping multiplets due to diastereotopicity and mutual coupling.
- ^{13}C NMR and DEPT Analysis:
 - Seven distinct carbon signals are expected (assuming diastereomers are not resolved).
 - The DEPT-135 spectrum will confirm the presence of one CH_3 group (positive), four CH_2 groups (negative), and two CH groups (positive).

- The carbon attached to the sulfur (C1) will be shifted downfield compared to the other cyclopentyl carbons.
- 2D NMR Analysis:
 - COSY: Will be instrumental in confirming the ethyl group by showing a correlation between the CH₂ and CH₃ protons. It will also help to trace the connectivity within the cyclopentyl ring, for instance, showing a correlation between the proton at C1 and the proton at C2, as well as the protons on the adjacent C5.
 - HSQC: Will provide direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of each carbon resonance based on the proton assignments.
 - HMBC: Will reveal long-range correlations that cement the overall structure. For example, correlations should be observed between the protons of the ethyl group (H7 and H8) and the carbons of the cyclopentyl ring (C1 and C2), and between the thiol proton and C1.

By systematically applying this comprehensive NMR protocol, researchers can confidently verify the chemical structure of **2-Ethylcyclopentane-1-thiol**, ensuring the identity and purity of the compound for further use in research and development.

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